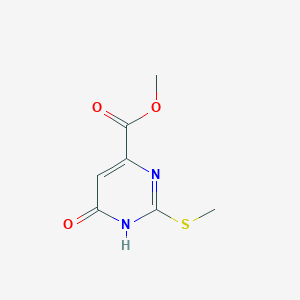

Methyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-6(11)4-3-5(10)9-7(8-4)13-2/h3H,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXBEYAHOVALIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC(=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285466 | |

| Record name | methyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39185-64-3 | |

| Record name | NSC42015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer fields. This article summarizes the findings related to its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

Key Properties:

- Molecular Weight: 202.24 g/mol

- Melting Point: Data not widely reported, but similar compounds have melting points ranging from 110°C to 150°C.

- Solubility: Soluble in organic solvents like DMSO and ethanol.

Synthesis Methods

The synthesis of this compound typically involves the reaction of methyl 2-(methylsulfanyl)-4,6-dioxo-1,6-dihydropyrimidine derivatives with various carboxylic acids or their derivatives under acidic or basic conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. This compound was evaluated for its antibacterial activity against several strains:

| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate | 32 µg/mL |

| Staphylococcus aureus | Strong | 16 µg/mL |

| Mycobacterium tuberculosis | Significant | 8 µg/mL |

The compound showed a potent effect against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC comparable to standard antibiotics like penicillin .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibits cell proliferation |

The compound's mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of the methylsulfanyl group enhances lipophilicity, facilitating membrane penetration.

- The carbonyl group at position 6 is crucial for interaction with biological targets.

Comparative studies with other pyrimidine derivatives suggest that modifications at positions 2 and 4 can significantly alter potency and selectivity against different microbial strains and cancer cell lines .

Case Studies

- Antimicrobial Evaluation : In a study involving various synthesized dihydropyrimidines, methyl 2-(methylsulfanyl)-6-oxo was among the top candidates with broad-spectrum antimicrobial activity. It was effective against both Gram-negative and Gram-positive bacteria, demonstrating its potential as a lead compound for antibiotic development .

- Cytotoxicity Studies : A case study involving the treatment of breast cancer cells with this compound revealed a dose-dependent increase in apoptotic markers, indicating its potential use in cancer therapy. Further investigations are needed to explore its efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.